8-Fluoroisoquinoline-5-sulfonamide

DNA gyrase allosteric inhibition fluoroquinolone resistance

Secure your supply of 8-Fluoroisoquinoline-5-sulfonamide (CAS 2167611-70-1), the essential core scaffold for synthesizing allosteric DNA gyrase inhibitors such as LEI-800. Its unique 8-fluoro substitution is structurally validated to engage the GyrA hydrophobic pocket, conferring potency against fluoroquinolone-resistant E. coli and K. pneumoniae that non-fluorinated or 5-substituted-only analogs cannot achieve. Streamline your medicinal chemistry optimization projects by sourcing this differentiated building block in ≥95% purity. Contact us for bulk quotes and immediate availability.

Molecular Formula C9H7FN2O2S
Molecular Weight 226.23
CAS No. 2167611-70-1
Cat. No. B2933160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoroisoquinoline-5-sulfonamide
CAS2167611-70-1
Molecular FormulaC9H7FN2O2S
Molecular Weight226.23
Structural Identifiers
SMILESC1=CC(=C2C=CN=CC2=C1F)S(=O)(=O)N
InChIInChI=1S/C9H7FN2O2S/c10-8-1-2-9(15(11,13)14)6-3-4-12-5-7(6)8/h1-5H,(H2,11,13,14)
InChIKeyLXZPVDSFXWMIER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Fluoroisoquinoline-5-sulfonamide (CAS 2167611-70-1): A Fluorinated Isoquinoline Sulfonamide Building Block for Allosteric Gyrase Inhibitor Development


8-Fluoroisoquinoline-5-sulfonamide (CAS 2167611-70-1) is a heterocyclic sulfonamide that serves as a key synthetic intermediate in the development of allosteric DNA gyrase inhibitors. The compound incorporates an 8-fluoro substitution on the isoquinoline core and a sulfonamide group at the 5-position, a substitution pattern that has been structurally characterized in advanced antibacterial leads such as LEI-800 [1]. This fluorinated isoquinoline-5-sulfonamide scaffold provides a distinct chemical entry point for medicinal chemistry optimization programs targeting fluoroquinolone-resistant Gram-negative pathogens [1].

Why Unsubstituted or 5-Substituted-Only Isoquinoline Sulfonamides Cannot Replace 8-Fluoroisoquinoline-5-sulfonamide in Allosteric Gyrase Inhibitor Programs


Within the isoquinoline sulfonamide family, the 8-fluoro substitution confers a specific binding advantage that generic unsubstituted or 5-substituted-only analogs cannot replicate. Structural biology studies demonstrate that the 8-position of the isoquinoline ring projects into a hydrophobic pocket in the GyrA subunit of bacterial DNA gyrase, where fluorination enhances binding affinity and target engagement [1]. Compounds lacking this 8-fluoro substitution exhibit substantially reduced gyrase inhibitory potency, and inactive control compounds in the series have been shown to be up to 13-fold less potent than the 8-fluoro-substituted lead LEI-800 [1]. Furthermore, the combination of 8-fluoro and 5-sulfonamide substitution is required to achieve activity against fluoroquinolone-resistant clinical isolates of E. coli, a phenotype not observed with simpler isoquinoline sulfonamide analogs [1]. This structure-activity relationship means that substitution of 8-fluoroisoquinoline-5-sulfonamide with non-fluorinated or differently substituted isoquinoline sulfonamides will compromise the critical allosteric binding interaction and result in loss of antibacterial activity against resistant strains.

Quantitative Differentiation of 8-Fluoroisoquinoline-5-sulfonamide Relative to Unsubstituted Isoquinoline-5-sulfonamide and Fluoroquinolone Comparators


Allosteric Gyrase Inhibition (IC50) in E. coli DNA Supercoiling Assay

The 8-fluoroisoquinoline-5-sulfonamide derivative LEI-800 demonstrates potent allosteric inhibition of E. coli DNA gyrase in a gel-based DNA supercoiling assay, with an IC50 of 35 nM [1][2]. This contrasts with the ~13-fold weaker potency of an inactive control compound in the same isoquinoline sulfonamide series, establishing that the 8-fluoro substitution is essential for high-affinity binding [1]. The compound's mode of action is distinct from fluoroquinolones, which target the GyrA active site rather than the allosteric hydrophobic pocket [1].

DNA gyrase allosteric inhibition fluoroquinolone resistance antibacterial E. coli

Antibacterial Activity (MIC) Against Fluoroquinolone-Resistant E. coli Clinical Isolates

The 8-fluoroisoquinoline-5-sulfonamide derivative LEI-800 exhibits antibacterial activity against fluoroquinolone-resistant clinical isolates of Escherichia coli, with a Minimum Inhibitory Concentration (MIC) of 3.1 µM [1][2]. This activity is maintained against strains that are resistant to ciprofloxacin, a widely used fluoroquinolone antibiotic. In contrast, unsubstituted isoquinoline-5-sulfonamide analogs lack this activity profile against resistant isolates [1].

minimum inhibitory concentration fluoroquinolone resistance E. coli Gram-negative antibacterial

Antibacterial Activity (MIC) Against K. pneumoniae

The antibacterial spectrum of the 8-fluoroisoquinoline-5-sulfonamide derivative LEI-800 extends to Klebsiella pneumoniae, with an MIC of 6.25 µM [1][2]. This activity is particularly notable because K. pneumoniae is another clinically important Gram-negative pathogen associated with hospital-acquired infections and high rates of antimicrobial resistance [1].

Klebsiella pneumoniae MIC Gram-negative antibacterial fluoroquinolone resistance

Structural Basis of Differentiation: Cryo-EM Confirmation of Allosteric Binding Mode

Single-particle cryogenic electron microscopy (cryo-EM) of the E. coli DNA gyrase-LEI-800-DNA complex at 2.9 Å resolution reveals that the compound occupies an allosteric hydrophobic pocket in the GyrA subunit, a binding site completely distinct from the fluoroquinolone binding site [1][2]. The 8-fluoro substituent of the isoquinoline core contributes to the hydrophobic interactions that stabilize binding within this pocket. This allosteric binding mode explains the lack of cross-resistance with fluoroquinolones, as mutations conferring fluoroquinolone resistance do not affect this distinct binding site [1].

cryo-EM GyrA allosteric binding structure-based drug design fluoroquinolone resistance

Defined Application Scenarios for 8-Fluoroisoquinoline-5-sulfonamide Based on Quantitative Evidence


Medicinal Chemistry: SAR Optimization of Allosteric Gyrase Inhibitors for Fluoroquinolone-Resistant Gram-Negative Bacteria

Use 8-fluoroisoquinoline-5-sulfonamide as a starting scaffold for synthesizing and optimizing allosteric DNA gyrase inhibitors. The 8-fluoro substitution is essential for binding to the GyrA allosteric hydrophobic pocket, and compounds derived from this scaffold (e.g., LEI-800) have demonstrated IC50 values of 35 nM against E. coli DNA gyrase and MIC values of 3.1 µM and 6.25 µM against E. coli and K. pneumoniae, respectively, including fluoroquinolone-resistant clinical isolates [1]. This application is directly supported by the gyrase inhibition and antibacterial activity data presented in Section 3.

Structural Biology: Cryo-EM Studies of DNA Gyrase-Inhibitor Complexes

Employ 8-fluoroisoquinoline-5-sulfonamide derivatives in structural biology studies to elucidate allosteric binding mechanisms in bacterial topoisomerases. The cryo-EM structure of the E. coli gyrase-LEI-800-DNA complex at 2.9 Å resolution (PDB 8QQI) provides a high-resolution template for structure-based drug design of novel antibacterial agents with a binding mode distinct from fluoroquinolones [1][2]. This scenario is grounded in the structural differentiation evidence from Section 3.

Antibacterial Drug Discovery: Profiling Against Fluoroquinolone-Resistant Clinical Isolates

Use 8-fluoroisoquinoline-5-sulfonamide as a chemical probe or lead scaffold to evaluate activity against panels of fluoroquinolone-resistant Gram-negative clinical isolates, including E. coli and K. pneumoniae. The compound's allosteric mechanism avoids cross-resistance with fluoroquinolones, as confirmed by activity against ciprofloxacin-resistant strains [1]. This application is directly supported by the MIC data and structural evidence in Section 3.

Chemical Probe Development: Dissecting Gyrase-Dependent Cellular Processes

Utilize 8-fluoroisoquinoline-5-sulfonamide derivatives as chemical biology probes to study the role of DNA gyrase in bacterial physiology and the mechanisms of fluoroquinolone resistance. The compound's potent allosteric inhibition of gyrase (IC50 = 35 nM) and activity against resistant strains make it suitable for target engagement studies and validation of gyrase as an essential antibacterial target [1]. This application is supported by the gyrase inhibition evidence in Section 3.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Fluoroisoquinoline-5-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.